2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)acetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an isobutyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to receptors or enzymes, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but it is known to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Lacks the isobutyl group, making it less hydrophobic.
2-(2-(Tert-butoxycarbonyl)propanamido)acetic acid: Contains a propanamido group instead of the piperazine ring.
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Features a piperidine ring instead of piperazine.
Uniqueness
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)8-12-9-17(14(20)21-15(3,4)5)7-6-16(12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
CFZQHYQZYFLIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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